Technical Monograph: 1-(4-Fluorophenyl)-4-methoxybutan-1-one
Technical Monograph: 1-(4-Fluorophenyl)-4-methoxybutan-1-one
[1]
Executive Summary
1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7 ) is a specialized fluorinated butyrophenone derivative serving as a critical intermediate in the synthesis of neuroleptic pharmaceuticals and fine organic scaffolds.[1][2][3][4] Belonging to the butyrophenone class—historically significant for antipsychotic activity (e.g., Haloperidol, Melperone)—this compound is distinguished by a terminal methoxy ether moiety on the alkyl chain.[4][5][6] This structural feature allows it to function as a versatile electrophile or a stable precursor for complex side-chain elaborations in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Properties[4]
This compound is characterized by a 4-fluorophenyl group linked to a propyl chain terminating in a methoxy ether, with a ketone functionality at the benzylic position.[1]
| Property | Data |
| CAS Registry Number | 71434-08-7 |
| IUPAC Name | 1-(4-Fluorophenyl)-4-methoxybutan-1-one |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| SMILES | COCCCC(=O)C1=CC=C(F)C=C1 |
| InChI Key | SY173101 (Internal Ref) / COCCCC(=O)C1=CC=C(F)C=C1 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in chloroform, dichloromethane, methanol; sparingly soluble in water |
Part 2: Synthetic Methodologies
The synthesis of 1-(4-Fluorophenyl)-4-methoxybutan-1-one is most efficiently achieved through nucleophilic substitution of its chloro-analog. This pathway avoids the harsh conditions associated with direct Friedel-Crafts acylation using unstable alkoxy-acid chlorides.
Method A: Nucleophilic Substitution (Preferred Industrial Route)
This protocol utilizes 4-chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2), a widely available "chloro-butyrophenone" intermediate, reacting with sodium methoxide.[4]
Reaction Scheme:
Detailed Protocol:
-
Reagents:
-
Procedure:
-
Charge the reaction vessel with methanol and the chloro-ketone substrate under a nitrogen atmosphere.
-
Slowly add the sodium methoxide solution dropwise at room temperature to prevent exotherms.
-
Heat the mixture to reflux (
) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[4][5][6][7] -
Workup: Cool to room temperature. Quench with water and extract with Dichloromethane (DCM).[4][5][6] Wash the organic phase with brine, dry over
, and concentrate in vacuo. -
Purification: If necessary, purify via vacuum distillation or silica gel flash chromatography.
-
Method B: Friedel-Crafts Acylation (Alternative)
Direct acylation of fluorobenzene with 4-methoxybutyryl chloride.[4] This method is less favored due to the potential for cyclization of the acyl chloride to a lactone (gamma-butyrolactone derivative) under Lewis acid conditions.[4][5][6]
Reaction Scheme:
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via nucleophilic substitution of the chloro-precursor.
Part 3: Pharmaceutical Applications & Mechanism[6]
Butyrophenone Pharmacophore
The 4-fluorobutyrophenone moiety is a "privileged structure" in medicinal chemistry, serving as the anchor for high-affinity dopamine D2 receptor antagonists.
-
Structure-Activity Relationship (SAR): The ketone carbonyl provides hydrogen bond acceptance, while the 4-fluorophenyl group occupies a hydrophobic pocket in the receptor.[4]
-
Role of the Methoxy Group: Unlike the chloro-analog (which is used to attach amines like piperidines), the methoxy variant (CAS 71434-08-7) represents a "capped" lipophilic chain.[4][5] It is often used to probe the steric and electronic requirements of the receptor binding site or as a metabolic probe (O-demethylation studies).[4][5][6]
Precursor Utility
This compound is a direct structural analog to the intermediates used for Melperone (a butyrophenone atypical antipsychotic) and Lenperone .[4][5][6]
-
Conversion: The methoxy group can be cleaved (using
) to yield the primary alcohol, which can then be oxidized to an aldehyde or activated (tosylated) for further coupling reactions.[4][5][6]
Pathway Diagram: Pharmacological Context[4]
Figure 2: Retrosynthetic utility of the methoxy-derivative in drug development.[4][5][6]
Part 4: Analytical Characterization
To validate the identity of CAS 71434-08-7, researchers should look for the following spectroscopic signatures:
-
¹H NMR (CDCl₃, 400 MHz):
- 7.9–8.0 ppm (m, 2H): Aromatic protons ortho to carbonyl.[4][5][6]
- 7.1–7.2 ppm (m, 2H): Aromatic protons ortho to fluorine.[4][5][6]
-
3.4–3.5 ppm (t, 2H):
protons.[4][5][6] -
3.3 ppm (s, 3H):
singlet (Distinctive from chloro-analog).[4][5][6] -
3.0 ppm (t, 2H):
protons.[4][5][6] -
1.9–2.0 ppm (m, 2H): Central methylene
.[4][5][6]
-
IR Spectroscopy:
References
-
Accela ChemBio . (n.d.).[4][5][6] Product Catalog: SY173101 - CAS 71434-08-7.[1] Retrieved from [Link]
-
PubChem . (n.d.).[4][5][6] Compound Summary for Butyrophenone Derivatives. National Library of Medicine.[5] Retrieved from [Link]
Sources
- 1. 1480796-24-4,1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. biosynth.com [biosynth.com]
- 3. No results for search term "TR-M266373" | CymitQuimica [cymitquimica.com]
- 4. Chlorophyll f - Wikipedia [en.wikipedia.org]
- 5. SMILES for Interleukin-6 [bindingdb.org]
- 6. Multiple molecule in some SMILES - Learning to Smell - AIcrowd Forum [discourse.aicrowd.com]
- 7. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
